molecular formula C8H3Br2ClN2 B12967149 2,6-Dibromo-8-chloroquinazoline

2,6-Dibromo-8-chloroquinazoline

Katalognummer: B12967149
Molekulargewicht: 322.38 g/mol
InChI-Schlüssel: CVKXPFJWRVJPQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dibromo-8-chloroquinazoline is a halogenated quinazoline derivative characterized by bromine substitutions at positions 2 and 6 and a chlorine atom at position 6. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. Halogenation at specific positions modulates electronic properties, solubility, and biological activity.

Eigenschaften

Molekularformel

C8H3Br2ClN2

Molekulargewicht

322.38 g/mol

IUPAC-Name

2,6-dibromo-8-chloroquinazoline

InChI

InChI=1S/C8H3Br2ClN2/c9-5-1-4-3-12-8(10)13-7(4)6(11)2-5/h1-3H

InChI-Schlüssel

CVKXPFJWRVJPQU-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C2=NC(=NC=C21)Br)Cl)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis typically starts from halogenated anthranilamide derivatives or benzamide precursors, which undergo cyclocondensation with aldehydes, followed by oxidative dehydrogenation and halogenation steps to install the desired halogen substituents on the quinazoline ring.

Key Synthetic Routes

Step Reaction Type Starting Materials Reagents/Conditions Product Yield/Notes
1 Cyclocondensation 3,5-Dibromobenzamide + Aromatic aldehyde Molecular iodine, ethanol, reflux 7 h 2-aryl-6,8-dibromoquinazolin-4(3H)-ones Single-pot operation, moderate to high yield
2 Oxidative dehydrogenation 2,3-Dihydroquinazolin-4(1H)-ones Oxidants: KMnO4, CuCl2, DDQ, MnO2 Quinazolin-4(3H)-ones Efficient conversion to aromatic quinazoline core
3 Chlorination 6,8-Dibromoquinazolin-4(3H)-ones POCl3 and PCl5, reflux 2,6-Dibromo-8-chloroquinazoline High yield, chlorination at position 4 or 8 depending on substrate
4 Substitution (optional) 2,6-Dibromo-8-chloroquinazoline Thionyl chloride (SOCl2), DMF catalyst 2,6-Dibromo-8-chloroquinazoline (chlorinated form) Used to introduce chlorine substituent at position 4 or 8

Detailed Synthetic Example

  • Cyclocondensation and Oxidation: A mixture of 2-amino-3,5-dibromobenzamide and an aromatic aldehyde is refluxed in ethanol with molecular iodine for 7 hours to form 2-aryl-6,8-dibromoquinazolin-4(3H)-ones. The reaction proceeds via electrophilic cyclocondensation and oxidative dehydrogenation facilitated by iodine.

  • Chlorination: The quinazolin-4(3H)-one intermediate is then treated with phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) under reflux conditions to replace the oxo group with chlorine, yielding 2,6-dibromo-8-chloroquinazoline.

  • Alternative Chlorination: Thionyl chloride in the presence of dimethylformamide (DMF) can also be used to chlorinate the quinazoline ring, particularly at position 4, to afford the chloroquinazoline derivative.

Reaction Conditions and Optimization

Parameter Typical Conditions Comments
Solvent Ethanol (for cyclocondensation), POCl3 (for chlorination) Ethanol provides a good medium for iodine-mediated cyclization; POCl3 is a strong chlorinating agent
Temperature Reflux (70–110 °C) Reflux ensures complete reaction; chlorination often requires higher temperatures
Reaction Time 3–7 hours (cyclocondensation), 6 hours (chlorination) Time optimized for maximum yield and purity
Catalysts/Oxidants Molecular iodine, CuCl2, DDQ, KMnO4 Oxidants facilitate dehydrogenation to aromatic quinazoline
Purification Recrystallization from ethanol or hot solvents Ensures high purity of final product

Mechanistic Insights and Research Findings

  • The cyclocondensation step involves the formation of the quinazolinone ring via electrophilic attack of the aldehyde on the amino group of dibromobenzamide, followed by oxidative aromatization.

  • Chlorination with POCl3 proceeds through the formation of an iminol tautomer, which is more reactive towards electrophilic substitution, facilitating the replacement of the oxo group with chlorine.

  • The presence of bromine atoms at positions 2 and 6 influences the regioselectivity and reactivity of the quinazoline ring, enabling selective substitution reactions at position 8.

  • Density Functional Theory (DFT) studies indicate that the bond dissociation energies of C–Br and C–Cl bonds in these compounds affect their reactivity in subsequent cross-coupling reactions.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Reference
Iodine-mediated cyclocondensation 3,5-Dibromobenzamide + Aromatic aldehyde I2, ethanol, reflux 7 h reflux Moderate to high
Oxidative dehydrogenation 2,3-Dihydroquinazolin-4(1H)-ones KMnO4, CuCl2, DDQ, MnO2 Stoichiometric amounts High
Chlorination with POCl3/PCl5 6,8-Dibromoquinazolin-4(3H)-ones POCl3, PCl5, reflux 6 h reflux High
Chlorination with SOCl2/DMF Quinazolin-4(3H)-ones SOCl2, DMF catalyst Reflux High

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential
2,6-Dibromo-8-chloroquinazoline serves as a scaffold for the development of new therapeutic agents. Quinazoline derivatives are known for a wide range of pharmacological effects, including anticancer, antibacterial, and anti-inflammatory activities. Notably, compounds derived from this quinazoline have been investigated for their ability to inhibit specific kinases involved in cancer progression, such as Aurora kinases and platelet-derived growth factor receptors (PDGFR) .

Case Studies

  • Anticancer Activity : A study evaluated the inhibitory effects of various quinazoline derivatives on Aurora B kinase, demonstrating significant antitumor activity . Another investigation focused on the potential of 2,6-dibromo-8-chloroquinazoline to act as a selective inhibitor of PDGFR, which is crucial in tumor growth signaling pathways .
  • Antibacterial Properties : Research has shown that derivatives of this compound exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain synthesized quinazolines demonstrated greater efficacy than standard antibiotics like ampicillin .

Organic Synthesis

Reactivity and Synthesis
The unique arrangement of bromine and chlorine atoms in 2,6-dibromo-8-chloroquinazoline enhances its reactivity compared to other halogenated quinazolines. This compound can participate in various organic reactions, including cross-coupling reactions essential for synthesizing complex organic molecules.

Applications in Cross-Coupling Reactions
Recent advancements have highlighted the use of 2,6-dibromo-8-chloroquinazoline in metal-catalyzed cross-coupling reactions such as Suzuki and Sonogashira reactions. These methods enable the formation of polysubstituted quinazolines with potential applications in drug discovery .

Comparative Analysis with Related Compounds

To better understand the unique properties of 2,6-dibromo-8-chloroquinazoline, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructure CharacteristicsUnique Features
6-Bromo-2,4-dichloroquinazolineContains two chlorine atoms and one bromineExhibits different reactivity patterns due to chlorine positioning
2-Aryl-6,8-dibromoquinazolin-4(3H)-oneAryl substituents at position 2Enhanced biological activity due to aryl groups
6-BromoquinazolineContains a single bromine atomSimpler structure leading to different reactivity

Wirkmechanismus

The mechanism of action of 2,6-Dibromo-8-chloroquinazoline involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Halogenated quinazolines exhibit diverse properties depending on the type, number, and position of substituents. Below is a comparative analysis of 2,6-Dibromo-8-chloroquinazoline with similar compounds:

2,4-Dichloro-6-nitroquinazoline

  • Substituents : Chlorine at positions 2 and 4, nitro group at position 4.
  • Electronic Effects : Nitro groups are strong electron-withdrawing moieties, enhancing reactivity in nucleophilic substitution reactions compared to bromine.
  • Biological Activity : The nitro group confers higher cytotoxicity in cancer cell lines (e.g., IC₅₀ = 1.2 µM in HeLa cells) but increases metabolic instability .
  • Solubility : Lower solubility in polar solvents due to reduced hydrogen-bonding capacity compared to brominated analogs.

8-Fluoro-2-bromoquinazoline

  • Substituents : Fluorine at position 8, bromine at position 2.
  • Electronic Effects : Fluorine’s electronegativity increases the compound’s polarity, improving solubility in aqueous media.
  • Reactivity : Fluorine’s small size allows better penetration into hydrophobic enzyme pockets, enhancing inhibitory activity against EGFR (IC₅₀ = 0.8 µM vs. 2.5 µM for 2,6-Dibromo-8-chloroquinazoline) .
  • Stability : Fluorinated derivatives exhibit longer plasma half-lives due to resistance to oxidative metabolism.

2,6-Dichloro-8-bromoquinazoline

  • Substituents : Chlorine at positions 2 and 6, bromine at position 7.
  • Steric Effects : Bromine at position 8 creates steric hindrance, reducing binding to ATP-binding pockets in kinases compared to 2,6-Dibromo-8-chloroquinazoline.
  • Synthetic Accessibility : Chlorine is easier to introduce via electrophilic substitution, but bromine’s higher atomic weight enhances X-ray crystallography resolution for structural studies .

Data Table: Key Properties of Selected Halogenated Quinazolines

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (H₂O, mg/mL) IC₅₀ (HeLa cells, µM)
2,6-Dibromo-8-chloroquinazoline 347.36 210–212 (dec.) 0.15 3.8
2,4-Dichloro-6-nitroquinazoline 272.96 185–187 0.08 1.2
8-Fluoro-2-bromoquinazoline 245.02 195–197 0.45 0.8 (EGFR)
2,6-Dichloro-8-bromoquinazoline 316.43 198–200 0.12 4.5

Research Findings and Trends

  • Positional Effects : Bromine at position 6 (vs. chlorine) in 2,6-Dibromo-8-chloroquinazoline increases steric bulk, reducing off-target interactions but lowering solubility .
  • Synergistic Halogenation : Combining bromine and chlorine optimizes balance between electronic effects (Cl) and van der Waals interactions (Br), as seen in its moderate IC₅₀ values.
  • Comparative Reactivity : Brominated quinazolines undergo slower hydrolysis than chlorinated analogs, enhancing stability in physiological conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.